1-tert-Pentyl semicarbazide
CAS No.:
Cat. No.: VC13946056
Molecular Formula: C6H15N3O
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15N3O |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | (2-methylbutan-2-ylamino)urea |
| Standard InChI | InChI=1S/C6H15N3O/c1-4-6(2,3)9-8-5(7)10/h9H,4H2,1-3H3,(H3,7,8,10) |
| Standard InChI Key | CYAOETADVVKITB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)NNC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-tert-Pentyl semicarbazide is systematically named (2-methylbutan-2-ylamino)urea, reflecting its branched alkyl substituent and urea backbone. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2-methylbutan-2-ylamino)urea |
| Molecular Formula | C₆H₁₅N₃O |
| Molecular Weight | 145.20 g/mol |
| SMILES | CCC(C)(C)NNC(=O)N |
| InChI Key | CYAOETADVVKITB-UHFFFAOYSA-N |
| PubChem CID | 19908400 |
The tert-pentyl group (2-methylbutan-2-yl) introduces steric bulk, which influences the compound’s reactivity and interaction with electrophilic agents.
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for 1-tert-Pentyl semicarbazide remain unpublished, analogous semicarbazides exhibit characteristic peaks:
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IR: Stretching vibrations for N–H (3200–3400 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–N (1250–1350 cm⁻¹) .
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¹H NMR: Resonances for tert-pentyl protons (δ 1.0–1.5 ppm) and urea NH groups (δ 5.5–6.5 ppm).
Synthesis and Reaction Mechanisms
Mechanistic Insights
The reaction proceeds through nucleophilic attack by the hydrazine’s terminal nitrogen on the electrophilic carbon of cyanate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of KCl yield the semicarbazide. The tert-pentyl group’s steric effects may slow the reaction compared to linear alkyl hydrazines but improve product stability.
Applications in Organic Synthesis
Intermediate for Heterocycle Formation
1-tert-Pentyl semicarbazide serves as a precursor for oxatriazolium derivatives and other nitrogen-containing heterocycles. For example, cyclization with carbonyl compounds generates pyrazoles or triazoles, which are pivotal in drug discovery:
Pharmaceutical Relevance
Semicarbazides are employed in synthesizing anticonvulsants and antimicrobial agents. The tert-pentyl variant’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs.
Reactivity and Stability
Hydrolytic Sensitivity
Like most semicarbazides, 1-tert-Pentyl semicarbazide is susceptible to hydrolysis under acidic or alkaline conditions, regenerating tert-pentylhydrazine and urea derivatives . Stabilization requires storage in anhydrous environments at low temperatures.
Nucleophilic Behavior
The hydrazine moiety acts as a nucleophile, reacting with:
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Carbonyl compounds: Forms semicarbazones for carbonyl group protection .
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Electrophilic alkylating agents: Produces N-alkylated derivatives for further functionalization.
Future Research Directions
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Pharmacological Profiling: Evaluate bioactivity against microbial or neurological targets.
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Derivatization Studies: Explore modifications to the tert-pentyl group for tuning solubility and reactivity.
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Green Synthesis: Develop catalytic methods to improve yield and reduce waste.
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